ZK164015

説明

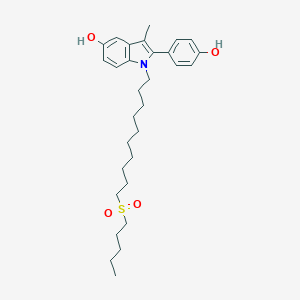

structure in first source

特性

IUPAC Name |

2-(4-hydroxyphenyl)-3-methyl-1-(10-pentylsulfonyldecyl)indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43NO4S/c1-3-4-12-21-36(34,35)22-13-10-8-6-5-7-9-11-20-31-29-19-18-27(33)23-28(29)24(2)30(31)25-14-16-26(32)17-15-25/h14-19,23,32-33H,3-13,20-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYJSJVYJLZOMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCS(=O)(=O)CCCCCCCCCCN1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00430964 | |

| Record name | ZK 164015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177583-70-9 | |

| Record name | ZK 164015 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00430964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

ZK164015 (Asoprisnil): A Technical Guide on its Mechanism of Action as a Selective Progesterone Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK164015, also known as Asoprisnil (B1665293) (and J867), is a synthetic steroid that functions as a selective progesterone (B1679170) receptor modulator (SPRM).[1][2][3][4] This document provides an in-depth technical overview of the mechanism of action of this compound, detailing its interaction with the progesterone receptor, the subsequent downstream signaling events, and its tissue-selective effects. The information presented is a synthesis of preclinical and clinical research findings, intended to serve as a comprehensive resource for professionals in the field of drug development and reproductive medicine. All quantitative data are summarized in structured tables, and key experimental methodologies and signaling pathways are visually represented.

Introduction: The Role of the Progesterone Receptor and the Emergence of SPRMs

The progesterone receptor (PR) is a key mediator of progesterone's effects and a member of the nuclear receptor superfamily.[5] It plays a crucial role in the regulation of female reproductive functions.[6] Selective Progesterone Receptor Modulators (SPRMs) are a class of compounds designed to interact with the PR in a tissue-specific manner, exhibiting a combination of agonistic and antagonistic properties.[6][7][8] This dual activity allows for a targeted therapeutic approach, aiming to elicit desired effects in specific tissues while minimizing adverse effects elsewhere.[4] Asoprisnil (this compound) is a notable SPRM that has been investigated for the treatment of gynecological conditions such as uterine fibroids and endometriosis.[1][2]

Molecular Mechanism of Action of this compound (Asoprisnil)

Asoprisnil exerts its effects by binding to the progesterone receptor. Its mechanism of action is characterized by a unique profile of partial agonist and antagonist activities, which are dependent on the target tissue and the specific cellular context.[1]

Receptor Binding and Selectivity

Asoprisnil demonstrates a high binding affinity for the progesterone receptor.[1] It also exhibits moderate affinity for the glucocorticoid receptor (GR) and low affinity for the androgen receptor (AR).[1] Notably, it has no significant binding affinity for the estrogen or mineralocorticoid receptors.[1] This receptor binding profile underscores its selectivity.

Table 1: Receptor Binding Affinity of Asoprisnil (this compound)

| Receptor | Binding Affinity |

| Progesterone Receptor (PR) | High |

| Glucocorticoid Receptor (GR) | Moderate |

| Androgen Receptor (AR) | Low |

| Estrogen Receptor (ER) | None |

| Mineralocorticoid Receptor (MR) | None |

Source: Data synthesized from preclinical studies.[1]

Modulation of Progesterone Receptor Function

Upon binding to the progesterone receptor, Asoprisnil induces a conformational change in the receptor that is distinct from that induced by progesterone.[9] This altered conformation influences the recruitment of coactivators and corepressors to the receptor complex, which in turn modulates the transcription of target genes.[9]

-

In Uterine Leiomyoma (Fibroids): Asoprisnil primarily exhibits antagonistic and partial agonist effects. It has been shown to inhibit the proliferation of uterine fibroid cells and induce apoptosis.[10] A key mechanism in this process is the activation of the TNF-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway.[5] Asoprisnil treatment leads to an increase in the expression of TRAIL and its receptors, DR4 and DR5, in leiomyoma cells, subsequently activating the caspase cascade (caspase-8, -7, and -3) and promoting apoptosis.[5]

-

In the Endometrium: Asoprisnil demonstrates antiproliferative effects, leading to the suppression of menstruation.[1][3] This is a significant departure from the action of progestins, which can cause breakthrough bleeding.[1] The endometrial changes induced by Asoprisnil are histologically distinct and are referred to as Progesterone Receptor Modulator Associated Endometrial Changes (PAEC).[6][11]

Signaling Pathways Modulated by this compound (Asoprisnil)

The tissue-selective effects of Asoprisnil are a result of its differential modulation of downstream signaling pathways.

Progesterone Receptor Signaling Pathway

The following diagram illustrates the general mechanism of progesterone receptor modulation by an SPRM like Asoprisnil, highlighting the differential recruitment of co-regulators.

Caption: Asoprisnil binds to the PR, causing HSP dissociation and nuclear translocation.

TRAIL-Mediated Apoptotic Pathway in Leiomyoma Cells

The diagram below outlines the signaling cascade initiated by Asoprisnil in uterine fibroid cells, leading to apoptosis.

Caption: Asoprisnil induces apoptosis in leiomyoma cells via the TRAIL pathway.

Experimental Protocols

The characterization of this compound (Asoprisnil) has involved a range of in vitro and in vivo experimental protocols.

In Vitro Characterization Workflow

A typical workflow for the in vitro characterization of an SPRM like Asoprisnil is depicted below.

References

- 1. Asoprisnil (J867): a selective progesterone receptor modulator for gynecological therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Therapeutic potential for the selective progesterone receptor modulator asoprisnil in the treatment of leiomyomata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective progesterone receptor modulator - Wikipedia [en.wikipedia.org]

- 5. A novel selective progesterone receptor modulator asoprisnil activates tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-mediated signaling pathway in cultured human uterine leiomyoma cells in the absence of comparable effects on myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Progesterone Receptor Modulators—Mechanisms and Therapeutic Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selective Progesterone Receptor Modulators-Mechanisms and Therapeutic Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. A structural and in vitro characterization of asoprisnil: a selective progesterone receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Safety and efficacy of the selective progesterone receptor modulator asoprisnil for heavy menstrual bleeding with uterine fibroids: pooled analysis of two 12-month, placebo-controlled, randomized trials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.ed.ac.uk [pure.ed.ac.uk]

Navigating the Nuances of Progesterone Receptor Antagonism: A Technical Guide to Onapristone (ZK98299)

An In-depth Examination of a Type I Progesterone (B1679170) Receptor Antagonist for Researchers, Scientists, and Drug Development Professionals.

Executive Summary: The intricate signaling of the progesterone receptor (PR) presents a compelling target for therapeutic intervention in a variety of hormone-dependent conditions. While the query specified ZK164015, publicly available scientific literature identifies this compound as an estrogen-glucocorticoid receptor chimera, not a progesterone receptor antagonist.[1][2] It is presumed that the intended compound of interest was the well-characterized PR antagonist, Onapristone (B1677295) (ZK98299). This guide provides a comprehensive technical overview of Onapristone, a potent, orally bioavailable, non-steroidal PR antagonist.[3][4] We delve into its mechanism of action, present key quantitative data from in vitro and in vivo studies, detail relevant experimental protocols, and provide visual representations of its signaling pathway and experimental workflows.

Introduction to Onapristone (ZK98299)

Onapristone is a selective progesterone receptor antagonist that has been the subject of extensive research in oncology and gynecology.[5] It is classified as a "Type I" or "pure" antagonist, distinguishing it from "Type II" antagonists like mifepristone (B1683876) (RU486) by its distinct mechanism of action at the molecular level. Initially developed for contraception and in clinical trials for breast cancer, its development was halted due to observations of liver function abnormalities.[5][6] However, interest in Onapristone has been revitalized with the development of an extended-release formulation aimed at mitigating hepatic effects while retaining therapeutic efficacy.[6][7]

Mechanism of Action: A Type I Antagonist

Onapristone exerts its antagonist effects by binding to the progesterone receptor and preventing the conformational changes necessary for receptor activation.[3][4] Unlike progesterone, which induces a receptor conformation that promotes DNA binding and coactivator recruitment, Onapristone stabilizes a receptor conformation that is transcriptionally inactive.

The key distinctions of a Type I antagonist like Onapristone are:

-

Impaired Dimerization and DNA Binding: Onapristone prevents the proper dimerization of PR monomers and inhibits the binding of the receptor complex to progesterone response elements (PREs) on the DNA.[8][9]

-

Inhibition of Ligand-Induced Phosphorylation: It minimally stimulates PR phosphorylation, a key step in receptor activation, in contrast to agonists and Type II antagonists.[8][9]

-

Recruitment of Corepressors: The Onapristone-bound PR complex is thought to favor the recruitment of corepressor proteins, further ensuring the silencing of target gene expression.[10]

This mechanism makes Onapristone a potent inhibitor of progesterone-mediated gene transcription and cellular proliferation in PR-positive cells.[11]

Quantitative Data Summary

The following tables summarize the available quantitative data for Onapristone's activity.

Table 1: In Vitro Progesterone Receptor Binding Affinity

| Compound | Receptor Source | Assay Type | Ki (nM) | Reference |

| Onapristone (ZK98299) | Calf Uterine Cytosol | Radioligand Binding Assay | ~1.0 | [6] |

Note: Specific Ki values can vary depending on the experimental conditions.

Table 2: In Vitro Functional Antagonist Activity

| Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |

| T47D | Proliferation Assay | Inhibition of Progestin-Induced Growth | Not Specified | [11] |

| T47D | Reporter Gene Assay | Inhibition of PRE-luciferase activity | Not Specified | [9] |

Note: While specific IC50 values are not consistently reported in the provided search results, the literature confirms potent antagonist activity in these cell lines.

Table 3: In Vivo Efficacy

| Species | Model | Dosing | Effect | Reference |

| Monkey | Endometrial Contraception | 2.5 mg or 5 mg, s.c. | Prevention of pregnancy | [12] |

| Human | Locally Advanced Breast Cancer | 100 mg/day, oral | 56% partial response rate | [5] |

| Human | Recurrent/Metastatic PR+ Cancers | 50 mg BID, oral (ER formulation) | Clinical benefit in heavily pretreated patients | [13] |

Experimental Protocols

Progesterone Receptor Competitive Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound like Onapristone to the progesterone receptor using a fluorescence polarization (FP) based assay.

Materials:

-

Recombinant Human Progesterone Receptor Ligand-Binding Domain (PR-LBD)

-

Fluorescently Labeled Progesterone Ligand (Tracer)

-

Assay Buffer (e.g., Phosphate-buffered saline, pH 7.4, with 0.01% BSA and 0.05% Tween-20)[14]

-

Test Compound (Onapristone) and a known PR ligand (e.g., Progesterone)

-

Black, low-volume 384-well microplates

-

Fluorescence Polarization Plate Reader

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of PR-LBD in assay buffer.

-

Prepare a working solution of the fluorescent tracer in assay buffer.

-

Prepare serial dilutions of the test compound and the known PR ligand in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[14]

-

-

Assay Setup:

-

Add the serially diluted test compound or control ligand to the wells of the 384-well plate.

-

Add the PR-LBD working solution to each well.

-

Initiate the binding reaction by adding the fluorescent tracer working solution to each well.

-

Include control wells for "low polarization" (tracer only) and "high polarization" (tracer and PR-LBD without competitor).

-

-

Incubation:

-

Incubate the plate at room temperature for a predetermined optimal time (e.g., 1-4 hours), protected from light.[14]

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader using the appropriate excitation and emission wavelengths for the tracer.

-

-

Data Analysis:

-

Calculate the millipolarization (mP) values.

-

Plot the mP values against the log of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

-

T47D Cell-Based Progesterone Receptor Antagonist Assay

This protocol describes a method to assess the functional antagonist activity of a compound on the progesterone receptor in a human breast cancer cell line that endogenously expresses PR.

Materials:

-

Cell Culture Medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine.[17]

-

Phenol (B47542) red-free medium with charcoal-stripped FBS for hormone starvation.

-

Progesterone or a synthetic progestin (e.g., R5020) as the agonist.

-

Test Compound (Onapristone).

-

Reagents for a cell proliferation assay (e.g., BrdU incorporation kit) or a reporter gene assay (e.g., luciferase reporter plasmid with PREs and luciferase assay reagent).

Procedure:

-

Cell Culture and Plating:

-

Culture T47D cells according to standard protocols.

-

Plate the cells in 96-well plates at an appropriate density.

-

-

Hormone Starvation:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (Onapristone) and a known PR antagonist as a positive control.

-

Add the diluted antagonist to the cells.

-

After a short pre-incubation with the antagonist (e.g., 1 hour), add a fixed concentration of the progesterone agonist (typically at its EC50 or EC80 concentration for the desired endpoint).

-

-

Incubation:

-

Incubate the cells for a period appropriate for the chosen endpoint (e.g., 24-72 hours for proliferation, 18-24 hours for reporter gene expression).[16]

-

-

Endpoint Measurement:

-

For Proliferation Assay: Measure cell proliferation using a method like BrdU incorporation or a colorimetric assay (e.g., MTT, WST-1).

-

For Reporter Gene Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

-

-

Data Analysis:

-

For the antagonist assay, plot the measured signal (e.g., absorbance, luminescence) against the log of the antagonist concentration. Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.

-

Visualizing Molecular Interactions and Experimental Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Onapristone's Type I antagonist mechanism of action.

Caption: Experimental workflow for a T47D cell-based antagonist assay.

Conclusion

Onapristone (ZK98299) serves as a quintessential example of a Type I progesterone receptor antagonist, offering a distinct mechanism for inhibiting PR signaling. Its journey through preclinical and clinical development highlights both the therapeutic potential and the challenges of targeting this pathway. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to advance the understanding and application of progesterone receptor modulators in medicine.

References

- 1. This compound | Estrogen Receptor/ERR | MCE [medchemexpress.cn]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Onapristone | C29H39NO3 | CID 5311505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Onapristone, a progesterone receptor antagonist, as first-line therapy in primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Onapristone Extended Release: Safety Evaluation from Phase I–II Studies with an Emphasis on Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. firstwordpharma.com [firstwordpharma.com]

- 8. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]

- 10. Basket study of oral progesterone antagonist onapristone extended release in progesterone receptor-positive recurrent granulosa cell, low-grade serous ovarian cancer, or endometrioid endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of onapristone and medroxyprogesterone acetate on the proliferation and hormone receptor concentration of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Onapristone (ZK 98.299): a potential antiprogestin for endometrial contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. New T47D breast cancer cell lines for the independent study of progesterone B- and A-receptors: only antiprogestin-occupied B-receptors are switched to transcriptional agonists by cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Global signalling network analysis of luminal T47D breast cancer cells in response to progesterone - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A set of accessible enhancers enables the initial response of breast cancer cells to physiological progestin concentrations - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Progesterone Receptor Binding Affinity of ZK-Series Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the binding affinity of specific synthetic steroids for the progesterone (B1679170) receptor (PR). Initial investigation into the compound "ZK164015" revealed that it is not a progesterone receptor ligand but rather a potent estrogen receptor (ER) silent antagonist[1]. Consequently, this document will focus on a relevant compound from the same Schering AG "ZK" series, ZK98299 (Onapristone) , a well-characterized progesterone receptor antagonist. This guide provides a comprehensive overview of the binding characteristics of Onapristone to the progesterone receptor, detailed experimental methodologies for assessing binding affinity, and visual representations of the relevant signaling pathways and experimental workflows.

Introduction: The Progesterone Receptor and its Ligands

The progesterone receptor (PR) is a crucial member of the nuclear receptor superfamily, acting as a ligand-activated transcription factor[2]. It plays a pivotal role in regulating gene expression in response to its natural ligand, progesterone. This signaling is fundamental to various physiological processes, particularly in the female reproductive system, including the menstrual cycle and pregnancy. The PR exists in two main isoforms, PR-A and PR-B, which can form homo- and heterodimers and exhibit different transcriptional activities.

Synthetic ligands that interact with the progesterone receptor are classified as either agonists (progestins), which mimic the action of progesterone, or antagonists (antiprogestins), which block its effects. These compounds, such as those from the "ZK" series developed by Schering AG, are valuable tools in research and have significant therapeutic potential in areas like contraception, hormone-dependent cancers, and other gynecological conditions[3][4]. ZK98299 (Onapristone) is a notable example of a Type I progesterone antagonist[5][6].

Binding Affinity of ZK98299 (Onapristone) for the Progesterone Receptor

The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, indicating the strength of the interaction. It is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). The following table summarizes the available quantitative data on the binding affinity of ZK98299 (Onapristone) for the progesterone receptor.

| Compound | Receptor Source | Parameter | Value | Reference |

| ZK98299 (Onapristone) | Calf Uterine Cytosol | Kd | 2.5 nM | [7] |

| ZK98299 (Onapristone) | Human Myometrium (Nuclear PR) | Relative Binding Affinity (RBA) | ~33% of progesterone | [8] |

| ZK98299 (Onapristone) | Human Endometrium and Myometrium Cytosol | Relative Binding Affinity (RBA) | 16% of progesterone | [9] |

| ZK98299 (Onapristone) | Human Endometrium and Myometrium | Kd | 11.6 nM and 11.90 nM | [10] |

Experimental Protocols for Determining Binding Affinity

The determination of ligand-receptor binding affinity is fundamental to drug discovery and development. The following section outlines a generalized experimental protocol for a competitive binding assay, a common method used to characterize the affinity of a new compound for a receptor.

Competitive Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (e.g., ZK98299) to compete with a radiolabeled ligand for binding to the progesterone receptor.

Materials:

-

Receptor Source: Cytosol preparations from target tissues (e.g., calf uterus, human myometrium) or purified recombinant progesterone receptor.

-

Radioligand: A high-affinity, radiolabeled progestin, such as [3H]R5020 (promegestone).

-

Unlabeled Test Compound: ZK98299 (Onapristone).

-

Assay Buffer: Tris-based buffer containing stabilizers like molybdate.

-

Scintillation Fluid and Counter.

Procedure:

-

Preparation of Receptor: Homogenize the target tissue in a suitable buffer and centrifuge to obtain the cytosol fraction containing the progesterone receptors.

-

Incubation: In a series of tubes, incubate a fixed concentration of the radioligand with a fixed amount of the receptor preparation. Add increasing concentrations of the unlabeled test compound (ZK98299). Include control tubes with no unlabeled competitor (total binding) and tubes with a large excess of unlabeled progestin to determine non-specific binding.

-

Equilibrium: Incubate the mixtures at a low temperature (e.g., 0-4°C) for a sufficient time to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Molecular Interactions and Pathways

Progesterone Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor and the antagonistic action of a compound like ZK98299.

Caption: Progesterone receptor signaling and antagonism by ZK98299.

Experimental Workflow for Binding Affinity Determination

The following diagram outlines the key steps in a competitive radioligand binding assay.

Caption: Workflow for a competitive binding assay.

Conclusion

While the initial query focused on this compound, this technical guide has clarified its identity as an estrogen receptor antagonist and has instead provided a detailed analysis of a relevant progesterone receptor antagonist from the same "ZK" series, ZK98299 (Onapristone). The provided data and methodologies offer valuable insights for researchers and professionals in the field of steroid hormone signaling and drug development. The distinct mechanisms of action among different progesterone receptor antagonists, such as the Type I nature of Onapristone which impairs DNA binding, underscore the complexity and richness of this area of research.

References

- 1. usbio.net [usbio.net]

- 2. Progesterone Receptor Antagonists Products: R&D Systems [rndsystems.com]

- 3. Progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progesterone antagonists and progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone receptor and the mechanism of action of progesterone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I study of onapristone, a type I antiprogestin, in female patients with previously treated recurrent or metastatic progesterone receptor-expressing cancers | PLOS One [journals.plos.org]

- 7. ZK98299--a new antiprogesterone: biochemical characterization of steroid binding parameters in the calf uterine cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of newly synthesized antiprogesterone ZK98299 with progesterone receptor from human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Binding characteristics of progesterone and antiprogestin ZK 98.299 in human endometrial and myometrial cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to ZK164015: An Estrogen Receptor Modulator

Disclaimer: Initial inquiries into ZK164015 as a Selective Progesterone Receptor Modulator (SPRM) have been found to be inconsistent with the available scientific literature. This document clarifies that this compound is characterized as an Estrogen Receptor (ER) modulator. All subsequent information pertains to its activity at the Estrogen Receptor. There is currently no scientific evidence to support the classification of this compound as an SPRM.

Executive Summary

This compound is a research compound identified as a modulator of the Estrogen Receptor (ER). It has been utilized as a tool in studies involving ER function, particularly in the context of tissue-selective estrogenic activity. Research indicates that this compound is an estrogen-glucocorticoid receptor chimera and has been employed to investigate ER-mediated signaling in various cell types, including osteoblast-like and breast cancer cells. Its effects have been observed through the modulation of Estrogen Response Element (ERE)-driven luciferase activity and alterations in nuclear mobility, suggesting an influence on ER-dependent gene transcription and protein dynamics.

Core Biological Activity: Estrogen Receptor Modulation

The primary molecular target of this compound is the Estrogen Receptor, a key regulator of development, physiology, and disease. As a modulator, this compound can influence the transcriptional activity of ER, leading to tissue-specific agonist or antagonist effects. The following sections detail the experimental evidence for this activity.

Quantitative Data

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of Estrogen Receptor modulators like this compound.

Estrogen Response Element (ERE) Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the ability of a compound to activate or inhibit ER-mediated gene transcription.

Objective: To determine if this compound can modulate the transcriptional activity of the Estrogen Receptor.

Methodology:

-

Cell Culture: Human breast cancer cells (e.g., MCF-7) or other ER-positive cell lines are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to eliminate exogenous estrogens.

-

Transfection: Cells are transiently co-transfected with two plasmids:

-

An ERE-luciferase reporter plasmid containing multiple copies of the Estrogen Response Element upstream of a luciferase gene.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase or β-galactosidase) to normalize for transfection efficiency.

-

-

Compound Treatment: Following transfection, cells are treated with a range of concentrations of this compound. Controls include a vehicle (e.g., DMSO), a known ER agonist (e.g., 17β-estradiol), and a known ER antagonist (e.g., fulvestrant).

-

Cell Lysis and Luciferase Assay: After an incubation period (typically 24-48 hours), cells are lysed, and the activity of both luciferases is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the control reporter activity. The results are then expressed as a fold change relative to the vehicle control.

Nuclear Mobility Assay (e.g., Fluorescence Recovery After Photobleaching - FRAP)

This technique is used to assess the mobility of ER within the nucleus, which can be altered by ligand binding.

Objective: To determine if this compound affects the intranuclear dynamics of the Estrogen Receptor.

Methodology:

-

Cell Line: A cell line stably expressing a fluorescently tagged Estrogen Receptor (e.g., GFP-ERα) is used.

-

Cell Culture and Treatment: Cells are cultured on glass-bottom dishes and treated with this compound, an agonist, an antagonist, or a vehicle control.

-

Photobleaching: A high-intensity laser is used to photobleach the fluorescent signal in a small, defined region of the nucleus.

-

Fluorescence Recovery Imaging: The recovery of fluorescence in the bleached region is monitored over time using time-lapse confocal microscopy.

-

Data Analysis: The rate and extent of fluorescence recovery are quantified to determine the mobile fraction and the diffusion coefficient of the GFP-ERα. Changes in these parameters upon treatment with this compound indicate an alteration in receptor mobility.

Visualizations

Signaling Pathway

Caption: this compound interaction with the classical Estrogen Receptor signaling pathway.

Experimental Workflow

Caption: Workflow for an Estrogen Response Element (ERE) Luciferase Reporter Gene Assay.

Logical Relationship

Caption: Logical relationship of this compound's action on the Estrogen Receptor and its downstream effects.

ZK164015: A Chimeric Receptor Approach to Dissecting Estrogen Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ZK164015, a novel estrogen-glucocorticoid receptor chimera, and its application in the study of estrogen receptor (ER) signaling. This compound serves as a powerful tool for evaluating the tissue-selective activity of estrogenic compounds, offering a unique model to differentiate agonist and antagonist effects in various cellular contexts, particularly in bone and breast cancer cells.

Core Concept: The this compound Chimeric Receptor

This compound is a genetically engineered protein that combines the ligand-binding domain (LBD) of the human estrogen receptor alpha (ERα) with the DNA-binding domain (DBD) and N-terminal domain of the glucocorticoid receptor (GR). This chimeric design allows for the study of ERα ligand interactions in a controlled manner. A key feature of this system is the cytoplasmic localization of the unliganded chimera. Upon binding of an ERα ligand, the this compound chimera translocates to the nucleus, enabling the visualization and quantification of ligand-receptor interaction and subsequent downstream events.

To facilitate its use in high-content screening and cellular dynamics studies, this compound is often tagged with a Green Fluorescent Protein (GFP), creating a GFP-ER-GR chimera. This fusion protein allows for real-time monitoring of its subcellular localization.

Mechanism of Action and Signaling Pathways

The fundamental principle behind this compound is the ligand-induced nuclear translocation. In its inactive state, the chimeric receptor resides in the cytoplasm. The binding of an estrogen receptor agonist or antagonist to the ERα LBD of this compound induces a conformational change. This change exposes a nuclear localization signal (NLS) inherent to the GR portion of the chimera, leading to its translocation into the nucleus.

Once in the nucleus, the GR DBD of the chimera can bind to glucocorticoid response elements (GREs) on the DNA. However, the primary application of this tool is to study the effects of ER ligands. Therefore, reporter systems are typically employed where a reporter gene (e.g., luciferase) is placed under the control of an estrogen response element (ERE). The transcriptional activity is then driven by the activation of endogenous ER or by co-transfection of a full-length ER. The this compound chimera itself is primarily used to identify and characterize ligands based on their ability to induce nuclear translocation.

Applications in Osteoblasts and Breast Cancer Cells

This compound has been utilized to investigate the differential effects of estrogenic compounds in osteoblast-like cells (e.g., ROS and U2OS) and breast cancer cells (e.g., MCF7). This allows for the identification of compounds with tissue-selective estrogenic activity, such as those that are agonistic in bone (desirable for treating osteoporosis) but antagonistic in breast tissue (desirable for treating or preventing breast cancer).

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be generated using this compound in conjunction with standard assays. Please note that specific data for this compound is not publicly available in the search results, so this table represents the types of data that would be collected.

| Cell Line | Compound | Assay | Endpoint | Result |

| U2OS (Osteoblast-like) | Estradiol (E2) | ERE-Luciferase | EC50 | 1 nM |

| U2OS (Osteoblast-like) | SERM-X | ERE-Luciferase | EC50 | 5 nM |

| U2OS (Osteoblast-like) | SERM-Y | ERE-Luciferase | EC50 | > 1 µM (Antagonist) |

| MCF7 (Breast Cancer) | Estradiol (E2) | ERE-Luciferase | EC50 | 0.1 nM |

| MCF7 (Breast Cancer) | SERM-X | ERE-Luciferase | IC50 | 10 nM (Antagonist) |

| MCF7 (Breast Cancer) | SERM-Y | ERE-Luciferase | IC50 | 2 nM (Antagonist) |

| 3T3 (Fibroblast) | Estradiol (E2) | Nuclear Translocation | EC50 | 50 nM |

| 3T3 (Fibroblast) | SERM-X | Nuclear Translocation | EC50 | 100 nM |

Experimental Protocols

Detailed methodologies are crucial for the successful application of the this compound system. Below are protocols for key experiments.

ERE-Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate or inhibit estrogen receptor-mediated gene transcription.

Materials:

-

Cell lines (e.g., U2OS, MCF7)

-

This compound expression vector (or stable cell line)

-

ERE-luciferase reporter plasmid

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the this compound expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A Renilla luciferase plasmid can be co-transfected for normalization.

-

Incubation: Incubate the transfected cells for 24-48 hours.

-

Compound Treatment: Replace the medium with a fresh medium containing the test compounds at various concentrations. Include a vehicle control and a positive control (e.g., estradiol).

-

Incubation: Incubate for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the compound concentration to determine EC50 or IC50 values.

Nuclear Translocation Assay

This high-content imaging assay measures the movement of the GFP-tagged this compound from the cytoplasm to the nucleus upon ligand binding.

Materials:

-

Cell line stably expressing GFP-ZK164015 (e.g., 3T3)

-

High-content imaging system

-

96- or 384-well imaging plates

-

Test compounds

-

Hoechst stain (for nuclear counterstaining)

-

Fixative (e.g., 4% paraformaldehyde)

Protocol:

-

Cell Seeding: Seed the GFP-ZK164015 stable cells in an imaging plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with test compounds at various concentrations for a defined period (e.g., 1-4 hours).

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and then stain the nuclei with Hoechst.

-

Imaging: Acquire images using a high-content imaging system, capturing both the GFP and Hoechst channels.

-

Image Analysis: Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain. Quantify the mean GFP intensity in both compartments for each cell.

-

Data Analysis: Calculate the nuclear-to-cytoplasmic GFP intensity ratio. Plot this ratio against the compound concentration to determine the EC50 for nuclear translocation.

Conclusion

This compound represents a sophisticated tool for the investigation of estrogen receptor signaling. Its chimeric nature allows for the decoupling of ligand binding and nuclear translocation from the complexities of endogenous ER transcriptional activity, providing a clear and quantifiable readout for ligand interaction. The application of this system in cell lines derived from different tissues, such as bone and breast, is invaluable for the identification and characterization of selective estrogen receptor modulators (SERMs) with desired tissue-specific pharmacological profiles. This technical guide provides the foundational knowledge and experimental frameworks for researchers to effectively utilize this compound in their drug discovery and development efforts.

ZK164015: A Technical Guide to a Potent Estrogen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZK164015 is a potent, non-steroidal, silent antagonist of the estrogen receptor (ER). Structurally classified as a 2-phenylindole (B188600) derivative with a sulfur-containing side chain, it exhibits high affinity for the estrogen receptor and demonstrates significant antiestrogenic and antitumor activity. This technical guide provides a comprehensive overview of the molecular structure, properties, and key experimental methodologies associated with this compound, intended to support further research and drug development efforts in the field of endocrinology and oncology.

Molecular Structure and Properties

This compound, chemically named 2-(4-Hydroxyphenyl)-3-methyl-1-[10-(pentylsulfonyl)decyl]-1H-indol-5-ol, is a complex organic molecule designed for high-affinity interaction with the estrogen receptor. Its structure combines a rigid 2-phenylindole core with a flexible, sulfur-containing side chain, a feature critical for its antagonist activity.

Chemical and Physical Properties

Table 1: Physicochemical Properties of this compound and 2-Phenylindole

| Property | This compound | 2-Phenylindole (Parent Compound) |

| IUPAC Name | 2-(4-Hydroxyphenyl)-3-methyl-1-[10-(pentylsulfonyl)decyl]-1H-indol-5-ol | 2-phenyl-1H-indole |

| Molecular Formula | C30H43NO4S | C14H11N |

| Molecular Weight | 513.73 g/mol [5][6] | 193.25 g/mol [2] |

| CAS Number | 177583-70-9[7] | 948-65-2[4] |

| Appearance | Solid (presumed) | Crystalline solid |

| Melting Point | Data not available | ~175-177 °C |

| Solubility | Data not available | Soluble in organic solvents (e.g., THF, acetone, ethanol); insoluble in water.[2][8] |

| pKa | Data not available | Data not available |

| SMILES | CCCCCS(=O)(=O)CCCCCCCCCCN1C2=CC=C(O)C=C2C(C)=C1C1=CC=C(O)C=C1[9] | c1ccc(cc1)c2cc3ccccc3[nH]2[4] |

Biological Activity

This compound is characterized as a potent and "silent" estrogen receptor antagonist, meaning it effectively blocks the receptor without exhibiting any partial agonist activity. Its biological efficacy has been demonstrated in various in vitro assays, as summarized in Table 2.

Table 2: In Vitro Biological Activity of this compound

| Assay | Cell Line | Endpoint | IC50 |

| ERE-Luciferase Reporter Gene Assay | T47D (human breast cancer) | Inhibition of 17β-estradiol stimulated luciferase activity | 0.025 µM[6] |

| Cell Proliferation Assay (E-SCREEN) | MCF-7 (human breast cancer) | Inhibition of cell growth | ~1 nM |

Mechanism of Action: Estrogen Receptor Antagonism

The primary mechanism of action for this compound is the competitive inhibition of the estrogen receptor. As an antagonist, it binds to the ligand-binding domain of ERα and ERβ, preventing the binding of the natural ligand, 17β-estradiol. This binding event fails to induce the conformational change in the receptor necessary for the recruitment of coactivators and subsequent transcription of estrogen-responsive genes. Consequently, the downstream signaling pathways that promote cell proliferation in estrogen-sensitive tissues, such as in certain types of breast cancer, are blocked.

Figure 1. Simplified signaling pathway of this compound as an estrogen receptor antagonist.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not publicly available. However, this section provides representative, detailed methodologies for the key types of experiments used to characterize this and similar estrogen receptor antagonists.

Synthesis of 2-Phenylindoles with Sulfur-Containing Side Chains

The synthesis of this compound involves a multi-step process characteristic of the preparation of substituted 2-phenylindoles. While the exact, proprietary synthesis protocol is not published, a general methodology based on related literature is outlined below. The synthesis of the 2-phenylindole core is often achieved through a Fischer indole (B1671886) synthesis, followed by N-alkylation to introduce the sulfur-containing side chain.

Figure 2. General workflow for the synthesis of this compound and related compounds.

Estrogen Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Rat uterine cytosol (as a source of ER) or purified recombinant human ERα/ERβ.

-

[3H]-17β-estradiol (radiolabeled ligand).

-

Test compound (this compound) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with additives).

-

Hydroxyapatite (B223615) slurry.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and a standard (unlabeled 17β-estradiol).

-

In assay tubes, combine the ER-containing preparation, a fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound or standard.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Wash the pellets to remove unbound radioligand.

-

Resuspend the pellets in scintillation fluid and measure radioactivity.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

ERE-Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to antagonize estrogen-induced gene expression.

-

Materials:

-

A human breast cancer cell line (e.g., MCF-7 or T47D) stably transfected with a plasmid containing estrogen response elements (EREs) upstream of a luciferase reporter gene.[10][11][12][13][14]

-

Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum.

-

17β-estradiol.

-

Test compound (this compound).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in 96-well plates and allow them to attach.

-

Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of 17β-estradiol (e.g., 0.1 nM).

-

Include controls for basal activity (vehicle only) and maximal induction (estradiol only).

-

Incubate for 24-48 hours.

-

Lyse the cells and add the luciferase substrate.

-

Measure the luminescence signal.

-

Calculate the IC50 value for the inhibition of estradiol-induced luciferase activity.

-

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay assesses the anti-proliferative effect of a compound on estrogen-dependent breast cancer cells.[15][16][17][18][19]

-

Materials:

-

MCF-7 human breast cancer cells.

-

Cell culture medium (phenol red-free) with charcoal-stripped fetal bovine serum.

-

17β-estradiol.

-

Test compound (this compound).

-

Cell proliferation detection reagent (e.g., MTT, SRB, or a fluorescent dye).

-

Microplate reader.

-

-

Procedure:

-

Seed MCF-7 cells in 96-well plates in estrogen-free medium and allow them to attach.

-

Treat the cells with serial dilutions of the test compound in the presence of a fixed, proliferation-stimulating concentration of 17β-estradiol (e.g., 0.1 nM).

-

Include controls for basal proliferation (vehicle only) and maximal proliferation (estradiol only).

-

Incubate for 6-7 days.

-

Add the cell proliferation reagent and measure the signal according to the manufacturer's protocol.

-

Calculate the IC50 for the inhibition of estradiol-induced cell proliferation.

-

Figure 3. A logical workflow for the in vitro characterization of an estrogen receptor antagonist like this compound.

Conclusion

This compound is a well-characterized, potent estrogen receptor silent antagonist with significant potential for research in hormone-dependent cancers. Its high affinity for the estrogen receptor and its ability to strongly inhibit the proliferation of estrogen-sensitive breast cancer cells make it a valuable tool for studying the mechanisms of estrogen signaling and for the development of new antiestrogen (B12405530) therapies. This guide provides a foundational understanding of its properties and the experimental approaches for its evaluation, serving as a resource for the scientific community.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. 2-Phenylindole, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 3. 2-Phenylindole | C14H11N | CID 13698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenylindole - Wikipedia [en.wikipedia.org]

- 5. usbio.net [usbio.net]

- 6. ZK 164015 | CAS 177583-70-9 | this compound | Tocris Bioscience [tocris.com]

- 7. usbio.net [usbio.net]

- 8. omicsonline.org [omicsonline.org]

- 9. ebiohippo.com [ebiohippo.com]

- 10. Development and characterization of a cell line that stably expresses an estrogen-responsive luciferase reporter for the detection of estrogen receptor agonist and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. [PDF] Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47D breast cancer cell line. | Semantic Scholar [semanticscholar.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

ZK164015: A Technical Overview of a Novel Estrogen Receptor Antagonist

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ZK164015 is a nonsteroidal compound identified as a silent antagonist of the estrogen receptor (ER). This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound, contextualizing its development within the broader landscape of selective estrogen receptor modulators (SERMs). While detailed proprietary data on this compound remains limited in publicly accessible literature, this document synthesizes available information to present its chemical properties, mechanism of action, and potential therapeutic implications. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of hormone-dependent diseases and the development of novel endocrine therapies.

Introduction: The Quest for Selective Estrogen Receptor Modulation

The estrogen receptor, existing in two primary isoforms (ERα and ERβ), plays a pivotal role in the pathophysiology of various diseases, most notably breast cancer. The development of compounds that can modulate the activity of these receptors has been a cornerstone of endocrine therapy for decades. The initial success of tamoxifen, a first-generation SERM, validated the therapeutic potential of targeting the ER. However, the partial agonist activity of tamoxifen, leading to an increased risk of uterine cancer and thromboembolic events, spurred the search for novel ER antagonists with improved tissue selectivity and safety profiles. This pursuit led to the development of "pure" antiestrogens, or silent antagonists, designed to completely abrogate ER signaling without any agonistic effects.

Discovery and History of this compound

This compound emerged from research and development efforts aimed at identifying novel nonsteroidal estrogen receptor antagonists. While the specific timeline and discovery details are not extensively documented in peer-reviewed publications, its chemical structure and classification as a silent ER antagonist place its development within the context of the intensive search for next-generation SERMs and pure antiestrogens in the 1990s. The compound is associated with the pharmaceutical company Schering AG (now part of Bayer), a key player in steroid hormone research and development.

This compound was likely synthesized as part of a larger library of compounds designed to probe the structure-activity relationships of ER ligands. Its characterization as a "silent antagonist" suggests that in preclinical studies, it demonstrated the ability to inhibit estrogen-mediated gene transcription without inducing any of the partial agonist effects observed with compounds like tamoxifen.

Physicochemical Properties and Structure

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C30H43NO4S |

| CAS Number | 177583-70-9 |

| Classification | Nonsteroidal Estrogen Receptor Antagonist |

| Description | Estrogen receptor silent antagonist.[1] |

Table 1: Physicochemical Properties of this compound

Mechanism of Action: Estrogen Receptor Antagonism

This compound functions as a competitive antagonist of the estrogen receptor. Its mechanism of action involves binding to the ligand-binding domain (LBD) of both ERα and ERβ, thereby preventing the binding of the natural ligand, 17β-estradiol. This binding induces a conformational change in the receptor that is distinct from that induced by an agonist.

The following diagram illustrates the generalized signaling pathway of estrogen and the inhibitory action of an ER antagonist like this compound.

Caption: Generalized Estrogen Receptor Signaling and Antagonism.

Upon binding, an antagonist like this compound prevents the dissociation of corepressor proteins and inhibits the recruitment of coactivator proteins necessary for the initiation of gene transcription. This "silent" antagonism results in a complete shutdown of estrogen-dependent cellular processes.

Preclinical Characterization: In Vitro and In Vivo Studies

While specific data for this compound is not widely published, the preclinical evaluation of a novel estrogen receptor antagonist typically involves a battery of in vitro and in vivo assays.

In Vitro Assays

The initial characterization of this compound would have likely involved a series of in vitro assays to determine its binding affinity, functional activity, and selectivity. A typical experimental workflow for such an evaluation is depicted below.

Caption: Typical Experimental Workflow for In Vitro Characterization.

Experimental Protocols:

-

Receptor Binding Assay: A competitive radioligand binding assay would be performed using purified recombinant human ERα and ERβ and [3H]-estradiol. The ability of increasing concentrations of this compound to displace the radioligand would be measured to determine its binding affinity (Ki).

-

Reporter Gene Assay: A cell line (e.g., HeLa or MCF-7) would be transiently transfected with an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase). The cells would be treated with estradiol (B170435) in the presence and absence of varying concentrations of this compound to determine its antagonist potency (IC50). To assess for any agonist activity, cells would be treated with this compound alone.

-

Cell Proliferation Assay: The effect of this compound on the proliferation of estrogen-dependent human breast cancer cells (e.g., MCF-7) would be assessed using a standard method such as the MTT or SRB assay.

In Vivo Models

Following promising in vitro results, this compound would have likely been evaluated in animal models to assess its efficacy and pharmacokinetic properties.

Experimental Protocols:

-

Uterotrophic Assay: In this classic assay, immature or ovariectomized female rodents are treated with the test compound to assess its estrogenic or anti-estrogenic effects on uterine weight. As a silent antagonist, this compound would be expected to show no increase in uterine weight when administered alone and to block the uterotrophic effect of co-administered estradiol.

-

Tumor Xenograft Models: The antitumor activity of this compound would be evaluated in nude mice bearing established tumors from an estrogen-dependent human breast cancer cell line (e.g., MCF-7). The compound would be administered systemically, and its effect on tumor growth would be monitored over time.

Potential Therapeutic Applications and Future Directions

As a silent estrogen receptor antagonist, this compound would have been investigated for the treatment of hormone-receptor-positive breast cancer. Its potential advantages over existing SERMs would have included a lack of uterine stimulation and a more complete blockade of estrogen-driven tumor growth.

The development of this compound and similar compounds has contributed to the broader understanding of estrogen receptor biology and the design of newer generations of endocrine therapies. While this compound itself may not have progressed to clinical use, the principles underlying its design continue to inform the development of novel ER-targeting agents with improved efficacy and safety profiles.

Conclusion

This compound is a noteworthy example of the efforts to develop pure, nonsteroidal estrogen receptor antagonists. Although detailed information regarding its development and preclinical data is not extensively available in the public domain, its classification as a silent antagonist highlights a significant direction in endocrine therapy research. The conceptual framework for its evaluation, from in vitro characterization to in vivo efficacy studies, provides a valuable template for the ongoing development of novel therapeutics targeting the estrogen receptor. Further disclosure of data from the original developers would be necessary to fully elucidate the history and pharmacological profile of this compound.

References

ZK164015: A Technical Guide for Preclinical Cancer Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZK164015, a nonsteroidal estrogen receptor (ER) antagonist, and its potential applications in preclinical cancer research. This compound has demonstrated potent antiestrogenic and antiproliferative activities in human breast cancer cell lines, positioning it as a compound of interest for further investigation in oncology drug development.

Core Compound Profile

| Characteristic | Description |

| Compound Name | This compound |

| Chemical Class | Nonsteroidal Estrogen Receptor Antagonist |

| Primary Target | Estrogen Receptor Alpha (ERα) |

| Mechanism of Action | This compound acts as a pure antiestrogen, competitively inhibiting the binding of estradiol (B170435) to the estrogen receptor. This blockade of ER signaling leads to the inhibition of estrogen-dependent gene transcription and subsequent suppression of cell proliferation in ER-positive cancer cells. |

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity in preclinical models.

Table 1: In Vitro Proliferation Inhibition of Breast Cancer Cell Lines

| Cell Line | IC50 (nM) |

| T47D | 0.3 |

| ZR-75-1 | 0.5 |

| MCF-7 | 0.8 |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.

Table 2: Estrogen Receptor Binding Affinity

| Receptor | Relative Binding Affinity (RBA) (%) |

| Human ERα | 19 |

RBA is expressed as a percentage of the binding affinity of estradiol.

Signaling Pathway

This compound exerts its antiproliferative effects by antagonizing the estrogen receptor signaling pathway. In ER-positive breast cancer cells, estradiol binding to ERα initiates a signaling cascade that promotes tumor growth. This compound competitively binds to ERα, preventing estradiol-mediated activation and downstream signaling.

Caption: this compound mechanism of action in inhibiting estrogen receptor signaling.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.

Cell Proliferation Assay (Alamar Blue Assay)

This protocol outlines the procedure for assessing the antiproliferative activity of this compound on breast cancer cell lines.

Caption: Workflow for the cell proliferation assay.

Materials:

-

Breast cancer cell lines (e.g., T47D, ZR-75-1, MCF-7)

-

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Alamar Blue reagent

-

Fluorescence plate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Cell Attachment: Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 6 days at 37°C.

-

Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

-

Final Incubation: Incubate the plates for 4-6 hours at 37°C, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Estrogen Receptor Binding Assay

This protocol describes the method for determining the binding affinity of this compound to the estrogen receptor.

Caption: Workflow for the estrogen receptor binding assay.

Materials:

-

Recombinant human estrogen receptor alpha (ERα)

-

[3H]-Estradiol (radioligand)

-

This compound

-

Hydroxylapatite slurry

-

Scintillation counter

-

Assay buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, recombinant ERα, a fixed concentration of [3H]-estradiol, and varying concentrations of this compound or unlabeled estradiol (for the standard curve).

-

Incubation: Incubate the reaction mixture at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Add ice-cold hydroxylapatite slurry to each tube to bind the receptor-ligand complexes. Vortex and incubate on ice.

-

Washing: Centrifuge the tubes and wash the pellets with assay buffer to remove unbound radioligand.

-

Radioactivity Measurement: Resuspend the final pellet in scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Generate a competition curve by plotting the percentage of [3H]-estradiol binding against the log concentration of the competitor (this compound or estradiol). Calculate the IC50 value for this compound. The Relative Binding Affinity (RBA) is calculated as: (IC50 of Estradiol / IC50 of this compound) x 100.

This guide provides a foundational understanding of this compound for its application in preclinical cancer research. The provided data and protocols are intended to support further investigation into the therapeutic potential of this promising estrogen receptor antagonist.

ZK164015: An Enigmatic Player in Hormone-Dependent Disease Models

ZK164015 has been described as an estrogen-glucocorticoid receptor chimera and is categorized as an estrogen receptor (ER) and estrogen-related receptor (ERR) ligand.[1][2] Its utility has been noted in specialized research contexts, such as a screening tool to assess tissue-selective estrogenic activity. For instance, it has been employed in studies utilizing green fluorescent protein (GFP)-receptor chimeras to evaluate its impact on ER function in osteoblast-like cells (ROS and U2OS) and breast cancer cells (MCF7). These studies indicated that this compound can modulate estrogen response element (ERE)-luciferase activity and influence the nuclear mobility of the receptor, suggesting it can impact ER-mediated signaling pathways.[1]

However, beyond these specific applications, detailed in-vivo studies, clinical trial data, or comprehensive pharmacological profiles for this compound in the context of hormone-dependent diseases like breast cancer, endometriosis, or uterine fibroids are not extensively documented in publicly accessible scientific literature. One abstract includes this compound under the Medical Subject Headings (MeSH) term "Estrogen Antagonists," further supporting its classification but without providing specific experimental details.[3]

The broader landscape of therapeutic development for hormone-dependent diseases is rich with various selective estrogen receptor modulators (SERMs), selective estrogen receptor degraders (SERDs), and other hormonal therapies. These agents have well-documented mechanisms of action and extensive data from preclinical and clinical studies. Unfortunately, this compound does not appear to be a compound that has progressed significantly through the drug development pipeline in a way that would generate the robust, publicly available dataset required for an in-depth technical guide.

Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound, it is not possible to construct the requested comprehensive technical guide with structured data tables and detailed experimental methodologies. The creation of signaling pathway diagrams and experimental workflow visualizations is also precluded by the lack of specific information on the molecular interactions and experimental designs involving this compound.

Further research and publication of data from preclinical and clinical investigations would be necessary to fully elucidate the role and potential of this compound in the treatment of hormone-dependent diseases. Researchers, scientists, and drug development professionals interested in this specific compound may need to consult proprietary databases or contact the original developers for more detailed information.

References

Investigating the Downstream Targets of ZK164015: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZK164015 is a potent, non-steroidal estrogen receptor (ER) antagonist. Classified as a selective estrogen receptor degrader (SERD), it exhibits high affinity for the estrogen receptor and effectively inhibits estrogen-mediated cellular processes. This technical guide provides an in-depth overview of the known downstream targets and molecular effects of this compound, summarizing key experimental findings and methodologies. The information presented is intended to support further research and drug development efforts centered on this compound and its therapeutic potential.

Mechanism of Action

This compound exerts its biological effects primarily through the antagonism of the estrogen receptor. By binding to ERα and ERβ, it blocks the transcriptional activity induced by estrogens. This leads to the modulation of a wide array of downstream genes and signaling pathways, impacting cellular processes such as proliferation, differentiation, and survival.

Data Presentation: Summary of Downstream Effects

The following table summarizes the key downstream effects of this compound based on available research.

| Biological Process | Model System | Key Downstream Targets/Effects | Observed Effect of this compound | Quantitative Data | Reference |

| Cancer Cell Proliferation | Human Breast Cancer Cells (MCF-7) | Estrogen-sensitive cell growth | Potent inhibition of cell growth | IC50: ~1 nM | Biberger and von Angerer (1996) |

| 17β-estradiol stimulated luciferase activity | Inhibition | IC50: 0.025 µM | Tocris Bioscience | ||

| Hematopoiesis | Zebrafish Embryos | runx1 and cmyb gene expression (HSPC markers) | Increased expression | Specific fold-change not available in searched resources. | Carroll et al. (2014) |

| VEGF Signaling | Modulation | Antagonism of estrogen-mediated repression of VEGF signaling | Specific quantitative data not available in searched resources. | Carroll et al. (2014) | |

| Cell Adhesion and Morphology | Human Breast Cancer Cells (MCF-7) | Adherens Junction (AJ) organization | Induction of AJ reorganization | Not applicable | Schoenfelder et al. (2020) |

| TFF1 (Trefoil factor 1) gene expression | Downregulation | Downregulation of mRNA expression | Specific fold-change not available in searched resources. | Schoenfelder et al. (2020) | |

| Amphiregulin (AREG) signaling | Implicated in AJ reorganization | Implicated as a downstream mediator | Not applicable | Schoenfelder et al. (2020) |

Experimental Protocols

MCF-7 Cell Proliferation Assay

This protocol is based on the methodology described by Biberger and von Angerer (1996) for assessing the antiproliferative effects of this compound.

-

Cell Culture: MCF-7 human breast cancer cells are maintained in RPMI 1640 medium supplemented with 10% fetal calf serum (FCS), 2 mM L-glutamine, and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are switched to phenol (B47542) red-free medium containing 5% charcoal-stripped FCS to eliminate estrogenic effects from the medium.

-

Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Viability Assessment (MTT Assay): After a specified incubation period (e.g., 72 hours), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Zebrafish Whole-Mount in Situ Hybridization (WISH) for runx1 and cmyb Expression

This protocol is adapted from standard zebrafish developmental biology techniques as would be used in studies like that of Carroll et al. (2014).

-

Embryo Treatment: Zebrafish embryos are collected and raised in E3 embryo medium. At the desired developmental stage (e.g., 12-24 hours post-fertilization), embryos are treated with this compound at a specified concentration (e.g., 10 µM) or a vehicle control.

-

Fixation and Permeabilization: At the desired time point, embryos are fixed in 4% paraformaldehyde (PFA) in PBS overnight at 4°C. They are then dehydrated through a methanol (B129727) series and stored at -20°C. Before hybridization, embryos are rehydrated, permeabilized with proteinase K, and post-fixed in 4% PFA.

-

Hybridization: Embryos are pre-hybridized in hybridization buffer. Digoxigenin (DIG)-labeled antisense RNA probes for runx1 and cmyb are then added, and the embryos are incubated overnight at an appropriate temperature (e.g., 65-70°C).

-

Washing and Detection: Embryos are washed extensively to remove unbound probe. They are then incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP). After further washing, the signal is developed using a colorimetric substrate for AP, such as NBT/BCIP.

-

Imaging and Analysis: Stained embryos are imaged using a stereomicroscope. The intensity and spatial pattern of the staining are qualitatively and, where possible, quantitatively analyzed to determine changes in gene expression.

Analysis of Adherens Junction Reorganization in MCF-7 Cells

This protocol is based on the immunofluorescence methods described by Schoenfelder et al. (2020).

-

Cell Culture and Treatment: MCF-7 cells are grown on glass coverslips. They are treated with this compound or a vehicle control for a specified duration.

-

Immunofluorescence Staining:

-

Cells are fixed with 4% PFA, permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS), and blocked with a blocking solution (e.g., 1% BSA in PBS).

-

Cells are incubated with a primary antibody against an adherens junction protein (e.g., E-cadherin or β-catenin).

-

After washing, cells are incubated with a fluorescently labeled secondary antibody.

-

The actin cytoskeleton can be co-stained using fluorescently labeled phalloidin.

-

Nuclei are counterstained with DAPI.

-

-

Imaging: Coverslips are mounted on microscope slides, and cells are imaged using a confocal or fluorescence microscope.

-

Analysis: The morphology and organization of the adherens junctions are visually assessed. Changes in the localization and intensity of the junctional proteins are analyzed to determine the effect of this compound treatment.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound action on the classical estrogen signaling pathway.

Caption: Experimental workflow for analyzing gene expression in zebrafish.

Caption: Workflow for analyzing adherens junction reorganization.

Conclusion

This compound is a valuable research tool for investigating the roles of estrogen signaling in various biological contexts. Its potent and selective antagonism of the estrogen receptor leads to significant downstream effects on gene expression and cellular behavior. The data and protocols compiled in this guide provide a foundation for researchers to further explore the molecular mechanisms of this compound and to evaluate its potential as a therapeutic agent. Further studies are warranted to obtain more precise quantitative data on its effects on gene expression and to explore its impact on the proteome and phosphoproteome.

Onapristone (ZK-98299): A Technical Guide for Progesterone Receptor Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onapristone (B1677295) (developmental code name ZK-98299) is a potent, selective, and orally bioavailable non-steroidal antagonist of the progesterone (B1679170) receptor (PR).[1] Initially investigated for applications in contraception and gynecological disorders, its significant anti-tumor activity in hormone-dependent cancers has led to its re-evaluation as a promising therapeutic agent, particularly in breast, ovarian, and endometrial cancers.[2][3] This technical guide provides an in-depth overview of Onapristone's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its use in studying progesterone receptor biology.

Mechanism of Action

Onapristone is classified as a pure, type I progesterone receptor antagonist.[4][5] Its mechanism of action is distinct from other PR antagonists like mifepristone (B1683876) (RU-486). Upon binding to the progesterone receptor, Onapristone induces a conformational change that prevents the receptor from dimerizing.[4][6] This is a critical step, as dimerization is a prerequisite for the receptor's transcriptional activity.